Home > Products > Screening Compounds P10517 > Dimethylthiambutene hydrochloride
Dimethylthiambutene hydrochloride - 5786-77-6

Dimethylthiambutene hydrochloride

Catalog Number: EVT-13555795
CAS Number: 5786-77-6
Molecular Formula: C14H18ClNS2
Molecular Weight: 299.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dimethylthiambutene hydrochloride is synthesized from dimethylamine and thiophene derivatives, placing it within the broader classification of heteroaromatic compounds. It is categorized as a small molecule and is part of the thiambutene series, which are open-chain opioids structurally related to methadone. This class includes other derivatives such as diethylthiambutene and ethylmethylthiambutene .

Synthesis Analysis

Methods and Technical Details

The synthesis of dimethylthiambutene hydrochloride typically involves the reaction of dimethylamine with thiophene derivatives through a series of chemical transformations. One common method includes:

  1. Grignard Reaction: Ethyl dimethylaminobutyrate reacts with 2-thienyllithium, followed by dehydration to yield the desired product.
  2. Hydrochloride Formation: The resulting base can be converted into its hydrochloride salt by treatment with hydrochloric acid.

This process ensures high purity and yield of dimethylthiambutene hydrochloride, making it suitable for both scientific research and veterinary applications .

Molecular Structure Analysis

Structure and Data

Dimethylthiambutene hydrochloride features a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₈ClNS₂
  • Molecular Weight: 299.88 g/mol
  • Structural Formula: The compound contains a butene backbone with two thiophene rings attached to the nitrogen atom of the dimethylamine group.

The InChI key for this compound is CANBGVXYBPOLRR-UHFFFAOYSA-N, and its SMILES representation is CC(C=C(C1=CC=CS1)C2=CC=CS2)NH+C.[Cl-]. This structure contributes to its pharmacological properties as an opioid agonist .

Chemical Reactions Analysis

Reactions and Technical Details

Dimethylthiambutene hydrochloride participates in several chemical reactions typical of opioid compounds:

  1. Receptor Binding: It acts primarily as an agonist at mu-type and delta-type opioid receptors, which mediates its analgesic effects.
  2. Metabolic Pathways: While specific metabolic pathways are not well-documented, similar compounds are often metabolized via N-demethylation or hydroxylation.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with its use .

Mechanism of Action

Process and Data

Dimethylthiambutene hydrochloride exerts its analgesic effects through interaction with opioid receptors in the central nervous system. The mechanism involves:

  • Agonism at Opioid Receptors: Binding to mu-type opioid receptors leads to inhibition of pain pathways, resulting in decreased perception of pain.
  • Neurotransmitter Modulation: The compound may also influence neurotransmitter release, such as inhibiting gamma-aminobutyric acid release, contributing to its sedative properties.

This mechanism underscores its effectiveness in treating moderate pain but also highlights the potential for abuse and dependence .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimethylthiambutene hydrochloride exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Ranges from 169 to 170 °C.
  • Solubility: Soluble in organic solvents such as chloroform and ether but less soluble in water.
  • Boiling Point: Approximately 157-158 °C under reduced pressure.

These properties are essential for handling, storage, and application in scientific research .

Applications

Scientific Uses

Dimethylthiambutene hydrochloride has several applications:

  • Veterinary Medicine: Primarily used for pain management in animals due to its potent analgesic properties.
  • Research Applications: Investigated for its pharmacological effects on opioid receptors, contributing to studies on pain relief mechanisms and addiction potential.

Despite its utility, the compound's classification under international drug control limits its availability for research purposes .

Historical Context and Development of Dimethylthiambutene Hydrochloride

Emergence in Mid-20th Century Opioid Pharmacology

Dimethylthiambutene (DMTB) emerged as part of post-WWII efforts to develop synthetic opioids with clinical utility. Synthesized in the late 1940s in the United Kingdom, it was patented and introduced commercially in 1951 by the pharmaceutical company Burroughs-Wellcome under trade names such as Ohton and Aminobutene [2]. Chemically designated as N,N-Dimethyl-1-methyl-3,3-di-2-thienylallylamine, its structure features a distinctive open-chain configuration with two thiophene rings – a departure from the phenanthrene core of morphine-derived opioids. This molecular design placed it within the "thiambutene" class alongside analogues like diethylthiambutene and ethylmethylthiambutene [2].

The synthesis pathway involved:

  • Conjugate addition of dimethylamine to ethyl crotonate
  • Grignard reaction using 2-bromothiophene
  • Acid-catalyzed dehydration to yield the final tertiary amine base [2].

Pharmacologically, dimethylthiambutene functioned as a full agonist at mu-opioid (MOR) and delta-opioid (DOR) receptors, similar to classical opioids like morphine [1]. Its primary indication was moderate pain relief, though clinical adoption in human medicine remained limited outside Japan and parts of Asia. Early research noted its structural kinship to methadone (a diphenylheptane opioid) yet distinguished by thiophene substituents influencing receptor binding kinetics and metabolic stability [1] [4].

Table 1: Key Events in Early Development of Dimethylthiambutene

YearEvent
Late 1940sInitial synthesis in the UK
1951Market introduction by Burroughs-Wellcome (Ohton, Aminobutene)
1950Publication of synthesis method in Journal of the Chemical Society
1951Grant of US Patent 2561899 covering the compound

Role in Veterinary Medicine: Adoption and Regulatory Shifts

Dimethylthiambutene found its most enduring niche in veterinary analgesia, particularly in Japan where it was marketed as Kobaton and Takaton [2]. Its adoption stemmed from several perceived advantages:

  • Sufficient analgesic potency for minor procedures
  • Predictable sedative effects
  • Favorable pharmacokinetics in companion animals compared to some morphine derivatives

However, its veterinary use was not without controversy. By the 1960s, reports of diversion and misuse in humans prompted regulatory reevaluation globally. Unlike medetomidine (a contemporary veterinary α2-agonist with strictly regulated distribution), dimethylthiambutene faced escalating restrictions due to abuse liability [5]. Japan initially maintained veterinary access while tightening prescribing controls, but international pressure under drug conventions gradually curtailed even veterinary applications. By the 1980s, most countries had withdrawn marketing authorizations, relegating it to controlled substance inventories without legal medical use [2] [5].

Table 2: Regulatory Status of Dimethylthiambutene in Veterinary Medicine

RegionStatusKey Regulations
Japan (1950s-70s)Approved (Kobaton, Takaton)Domestic veterinary guidelines
United StatesNever approved; Schedule I controlled substanceControlled Substances Act (1970)
European UnionNot authorized; prohibitedEU Veterinary Medicinal Products Regulation
InternationalSubject to international controlUN Single Convention (1961)

International Control Under UN Single Convention on Narcotic Drugs (1961)

The inclusion of dimethylthiambutene in Schedule I of the 1961 UN Single Convention on Narcotic Drugs marked a pivotal shift in its legal status [2] [3]. This action was driven by:

  • Abuse Potential: Evidence of dependence and recreational misuse resembling other potent opioids.
  • Limited Therapeutic Utility: Its medical applications were deemed non-essential globally.
  • Precedent with Cannabis and Coca Derivatives: The Convention sought broad control of non-medical psychoactive substances [3].

The Convention’s implementation required signatory states (186 countries as of 2022) to:

  • Enact domestic legislation restricting cultivation, production, and distribution
  • Establish licensing systems for legitimate scientific use
  • Impose penal measures for illicit trafficking [3]

In the United States, this led to dimethylthiambutene’s classification as a Schedule I substance under the Controlled Substances Act (1970), designated by DEA Administrative Control Substance Number (ACSCN) 9619. This status imposes:

  • Zero manufacturing quota
  • High security requirements for research
  • Prohibition of medical prescription [2].

The compound’s placement in Schedule I reflects its perceived high abuse potential and lack of accepted safety under medical supervision – a determination paralleling heroin and cannabis under the treaty [3]. Despite its historical veterinary applications, no exemptions were retained, contrasting with less strictly regulated veterinary sedatives like medetomidine or xylazine [5].

Table 3: Chemical Properties of Dimethylthiambutene Hydrochloride

PropertyValueReference
Chemical FormulaC₁₄H₁₇NS₂ (free base) [1]
Molecular Weight263.42 g/mol (free base) [1] [2]
CAS Number524-84-5 (free base) [1] [2]
Structure TypeTertiary amine with thiophene rings [1] [2]
UN Single Convention StatusSchedule I controlled narcotic [2] [3]

Properties

CAS Number

5786-77-6

Product Name

Dimethylthiambutene hydrochloride

IUPAC Name

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride

Molecular Formula

C14H18ClNS2

Molecular Weight

299.9 g/mol

InChI

InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H

InChI Key

OBFGNODOJKVYIR-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.